N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
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Overview
Description
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nitrophenyl group, a morpholino group, and an oxalamide linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the nitrophenyl intermediate: This step involves nitration of 4-methylphenyl to introduce the nitro group.
Preparation of the morpholino intermediate: This involves the reaction of morpholine with a suitable precursor to introduce the morpholino group.
Coupling reaction: The final step involves coupling the nitrophenyl and morpholino intermediates through an oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl and morpholino groups could play a role in binding to molecular targets, while the oxalamide linkage may influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
- N1-(2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
Uniqueness
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is unique due to the presence of both the nitrophenyl and morpholino groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-15-3-6-17(7-4-15)20(25-9-11-31-12-10-25)14-23-21(27)22(28)24-18-8-5-16(2)13-19(18)26(29)30/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGPTRYQHQPBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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